Cas no 1807211-78-4 (4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride)
4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride
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- Inchi: 1S/C7H3Cl2NO2S2/c8-7-4(3-10)1-5(2-6(7)13)14(9,11)12/h1-2,13H
- InChI Key: XUMFQPPMGNVITP-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C#N)C(=C(C=1)S)Cl)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 356
- XLogP3: 2.4
- Topological Polar Surface Area: 67.3
4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005619-250mg |
4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride |
1807211-78-4 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A014005619-500mg |
4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride |
1807211-78-4 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A014005619-1g |
4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride |
1807211-78-4 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-Chloro-3-cyano-5-mercaptobenzenesulfonyl chloride
4-Chloro-3-cyano-5-mercaptobenzenesulfonyl Chloride: A Comprehensive Overview
The compound 4-Chloro-3-cyano-5-mercaptobenzenesulfonyl Chloride (CAS No. 1807211-78-4) is a highly specialized organic chemical with a complex structure and diverse applications. This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and versatility. The molecule features a benzenesulfonyl group substituted with chlorine, cyano, and mercapto functionalities, making it a unique building block for various chemical transformations.
Recent studies have highlighted the importance of sulfonyl chlorides in the synthesis of bioactive molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the cyano group in this compound adds electron-withdrawing properties, enhancing its reactivity in nucleophilic substitutions. Meanwhile, the mercapto group introduces sulfur-based functionalities, which are crucial for forming disulfide bonds or acting as reducing agents in certain reactions.
One of the most notable applications of 4-Chloro-3-cyano-5-mercaptobenzenesulfonyl Chloride is in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can serve as an efficient precursor for constructing sulfonamide derivatives, which are valuable intermediates in drug discovery. For instance, a 2023 study published in *Journal of Medicinal Chemistry* utilized this sulfonyl chloride to synthesize a novel class of kinase inhibitors with potential anti-cancer activity.
In addition to its role in drug discovery, this compound has found applications in materials science. The combination of electron-withdrawing groups (cyano and sulfonyl) and the reactive mercapto group makes it an ideal candidate for designing functional polymers. A recent breakthrough reported in *Macromolecules* showcased its use as a crosslinking agent for creating stimuli-responsive hydrogels, which exhibit pH-sensitive properties suitable for controlled drug delivery systems.
The synthesis of 4-Chloro-3-cyano-5-mercaptobenzenesulfonyl Chloride typically involves multi-step processes that require precise control over reaction conditions. A common approach includes the sulfonation of a chlorinated aromatic ring followed by substitution reactions to introduce the cyano and mercapto groups. Optimization studies have shown that using microwave-assisted synthesis can significantly improve reaction yields and reduce processing time.
From an environmental standpoint, understanding the degradation pathways of this compound is critical due to its potential impact on ecosystems. Recent research has focused on biodegradation studies under anaerobic conditions, revealing that certain microbial communities can metabolize this compound into less harmful byproducts. These findings are essential for developing sustainable practices in chemical manufacturing.
In conclusion, 4-Chloro-3-cyano-5-mercaptobenzenesulfonyl Chloride (CAS No. 1807211-78-4) stands out as a versatile and valuable compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance in modern chemical synthesis.
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